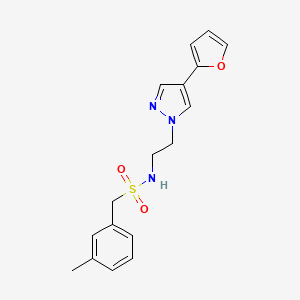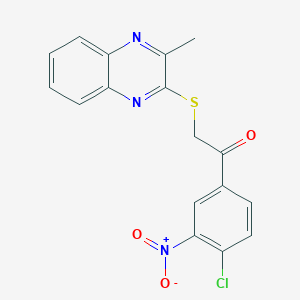
1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3-methylquinoxaline-2-thiol in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Michael addition reaction with ethyl acetoacetate in the presence of a base to form the final product.
Starting Materials
4-chloro-3-nitrobenzaldehyde, 3-methylquinoxaline-2-thiol, base, ethyl acetoacetate
Reaction
Step 1: 4-chloro-3-nitrobenzaldehyde and 3-methylquinoxaline-2-thiol are mixed in the presence of a base, such as sodium hydroxide, and heated to form the corresponding chalcone intermediate., Step 2: The chalcone intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as potassium carbonate, to form the final product, 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone., Step 3: The product is then purified using standard techniques, such as column chromatography, to obtain the final pure compound.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound may inhibit bacterial and fungal growth by disrupting cell membrane integrity.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone has a low toxicity profile and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to determine its safety and efficacy in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone in lab experiments is its fluorescent properties, which make it a useful tool for detecting thiols in biological samples. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone. One area of interest is its potential as an anti-tumor agent, and further studies are needed to determine its efficacy in vivo. Additionally, its antibacterial and antifungal properties warrant further investigation for potential therapeutic applications. Finally, the development of more soluble derivatives of the compound may expand its use in various experiments.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is diverse. It has been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, it has been studied for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-17(20-14-5-3-2-4-13(14)19-10)25-9-16(22)11-6-7-12(18)15(8-11)21(23)24/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLSQHFRNODOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

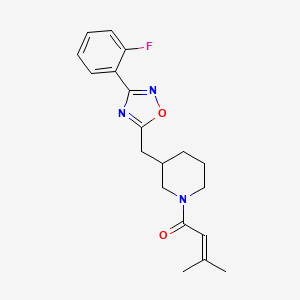
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)
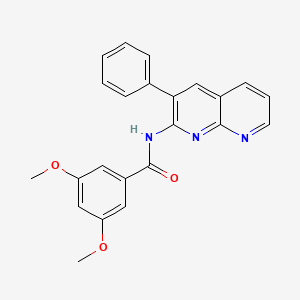
![(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine](/img/structure/B2513693.png)
![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2513695.png)
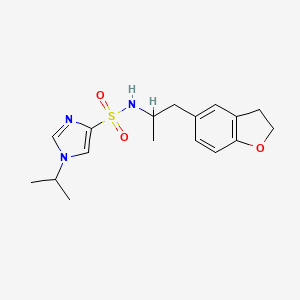
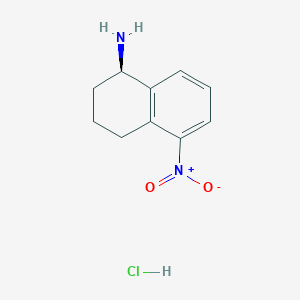
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate](/img/structure/B2513698.png)
![2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2513700.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2513704.png)
![N-(Cyanomethyl)-2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2513706.png)
